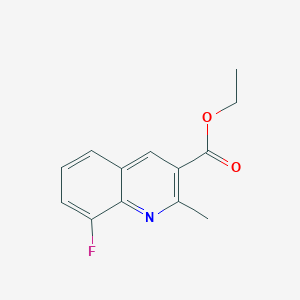

8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester

CAS No.: 1333253-62-5

Cat. No.: VC5078584

Molecular Formula: C13H12FNO2

Molecular Weight: 233.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333253-62-5 |

|---|---|

| Molecular Formula | C13H12FNO2 |

| Molecular Weight | 233.242 |

| IUPAC Name | ethyl 8-fluoro-2-methylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3 |

| Standard InChI Key | NKFKJIJVFZLZKJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C |

Introduction

Chemical Identity and Structural Features

8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester belongs to the quinoline family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The systematic IUPAC name for this compound is ethyl 8-fluoro-2-methylquinoline-3-carboxylate, and its molecular formula is C₁₃H₁₂FNO₂, corresponding to a molecular weight of 233.238 g/mol . Key structural attributes include:

-

Fluorine substituent at C-8: Enhances metabolic stability and influences electronic distribution.

-

Methyl group at C-2: Contributes to steric effects and modulates lipophilicity.

-

Ethyl ester at C-3: Serves as a hydrolyzable prodrug moiety or a synthetic handle for further derivatization.

The compound’s structure has been confirmed via spectral techniques such as ¹H NMR and LCMS, though specific spectral data for this exact derivative remain unpublished in open literature .

Synthesis and Optimization Strategies

Pfitzinger Reaction-Based Synthesis

A common route to analogous quinoline-3-carboxylates involves the Pfitzinger reaction, which condenses isatin derivatives with α-haloketones. For example, 7-fluoroindoline-2,3-dione (1) reacts with 1-chloropropan-2-one (2) in the presence of calcium oxide at 80°C to yield 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) . Subsequent decarboxylation in nitrobenzene at 210°C produces 8-fluoro-2-methylquinolin-3-ol (4), which undergoes nucleophilic substitution with halogenated aromatics (e.g., 2-bromo-1,3-difluorobenzene) to introduce phenoxy groups .

While these steps describe intermediates leading to antitubercular compounds , adapting this protocol for ethyl ester formation would require esterification of the carboxylic acid intermediate. For instance, treating 8-fluoro-2-methylquinoline-3-carboxylic acid with ethanol under acidic conditions could yield the target ester, though explicit details are not provided in the cited sources .

Alternative Esterification Approaches

Ethyl esters of quinolinecarboxylic acids are typically synthesized via:

-

Fischer esterification: Refluxing the carboxylic acid with excess ethanol and a catalytic acid (e.g., H₂SO₄).

-

Carbodiimide-mediated coupling: Using reagents like EDCl/HOBt with ethanol.

Given the compound’s commercial availability , industrial-scale synthesis likely employs optimized, high-yield protocols.

Physicochemical Properties

Table 1 summarizes the known physicochemical data for 8-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, compared to its non-fluorinated analog.

The fluorine atom’s electronegativity likely reduces basicity compared to non-fluorinated analogs, while the ethyl ester enhances solubility in organic solvents. Stability under ambient conditions suggests suitability for long-term storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume